molecular formula C18H21ClN2O B11543905 1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine

1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine

Cat. No.: B11543905
M. Wt: 316.8 g/mol
InChI Key: CMDAEMVPUJBEJV-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine typically involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and chlorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted phenyl or chlorophenoxy derivatives.

Scientific Research Applications

1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3-Chlorophenoxy)ethyl]-4-methylpiperazine
  • 1-[2-(4-Chlorophenoxy)ethyl]-4-phenylpiperazine
  • 1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine

Uniqueness

1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

1-[2-(3-chlorophenoxy)ethyl]-4-phenylpiperazine

InChI

InChI=1S/C18H21ClN2O/c19-16-5-4-8-18(15-16)22-14-13-20-9-11-21(12-10-20)17-6-2-1-3-7-17/h1-8,15H,9-14H2

InChI Key

CMDAEMVPUJBEJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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